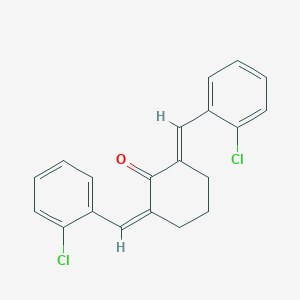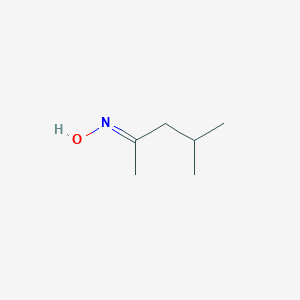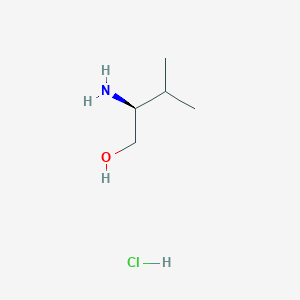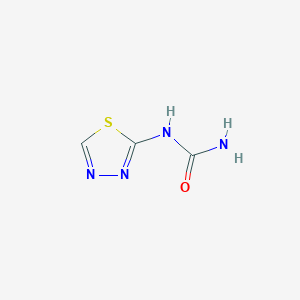
N-1,3,4-Thiadiazol-2-ylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-1,3,4-Thiadiazol-2-ylurea is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is synthesized using various methods and has been shown to have significant biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of N-1,3,4-Thiadiazol-2-ylurea is not fully understood, but it is believed to be related to its ability to inhibit various enzymes and proteins. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. It has also been shown to inhibit the activity of various proteins that are involved in the development and progression of cancer.
Efectos Bioquímicos Y Fisiológicos
N-1,3,4-Thiadiazol-2-ylurea has significant biochemical and physiological effects. This compound has been shown to have antioxidant properties, which can help protect cells from oxidative damage. It has also been shown to have anti-inflammatory properties, which can help reduce inflammation in the body. Additionally, it has been shown to have anticancer properties, which can help prevent the development and progression of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-1,3,4-Thiadiazol-2-ylurea in lab experiments is its relatively simple synthesis method. This compound is also relatively stable and can be easily stored. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It is important to use proper safety precautions when working with this compound.
Direcciones Futuras
There are several future directions for the study of N-1,3,4-Thiadiazol-2-ylurea. One area of focus is the development of new synthesis methods for this compound. Another area of focus is the exploration of its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of cancer and other diseases.
Conclusion:
N-1,3,4-Thiadiazol-2-ylurea is a chemical compound that has significant potential applications in scientific research. This compound has been extensively studied for its anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to have potential applications in the treatment of neurological disorders. Although there are some limitations to using this compound in lab experiments, its relatively simple synthesis method and stable nature make it a promising area of study for future research.
Métodos De Síntesis
N-1,3,4-Thiadiazol-2-ylurea is synthesized using various methods, including the reaction of 1,3,4-thiadiazole-2-thiol with isocyanates, and the reaction of 1,3,4-thiadiazole-2-amine with carbonyl compounds. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
N-1,3,4-Thiadiazol-2-ylurea has been extensively studied for its potential applications in scientific research. This compound has been shown to have significant anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
Número CAS |
16279-22-4 |
|---|---|
Nombre del producto |
N-1,3,4-Thiadiazol-2-ylurea |
Fórmula molecular |
C3H4N4OS |
Peso molecular |
144.16 g/mol |
Nombre IUPAC |
1,3,4-thiadiazol-2-ylurea |
InChI |
InChI=1S/C3H4N4OS/c4-2(8)6-3-7-5-1-9-3/h1H,(H3,4,6,7,8) |
Clave InChI |
CMQJDYXIZIONAP-UHFFFAOYSA-N |
SMILES |
C1=NN=C(S1)NC(=O)N |
SMILES canónico |
C1=NN=C(S1)NC(=O)N |
Sinónimos |
Urea, 1,3,4-thiadiazol-2-yl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



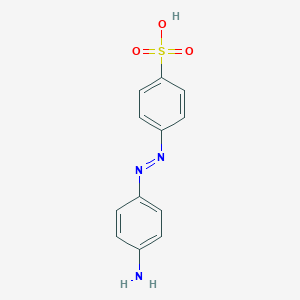
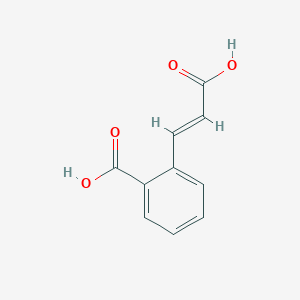
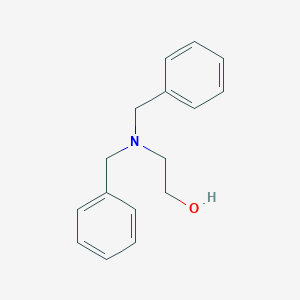
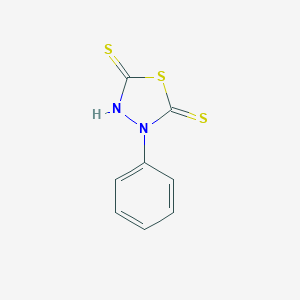
![6-Methoxy-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-1-carboxylic acid](/img/structure/B90730.png)
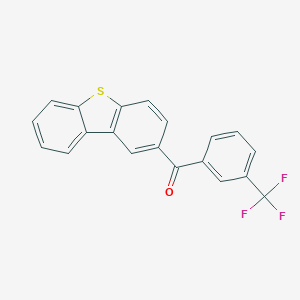
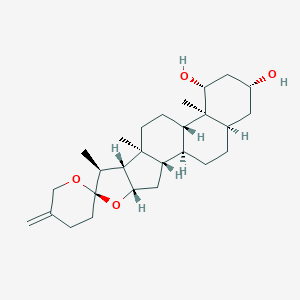
![(8'R,9'S,13'S,14'S,17'S)-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene]-17'-ol](/img/structure/B90733.png)
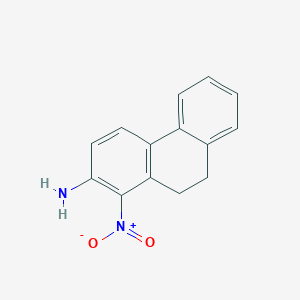
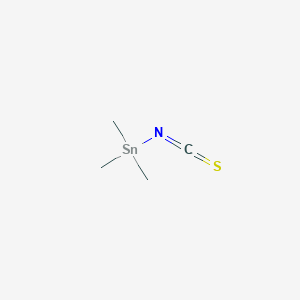
![5-Azoniaspiro[4.5]decane](/img/structure/B90742.png)
